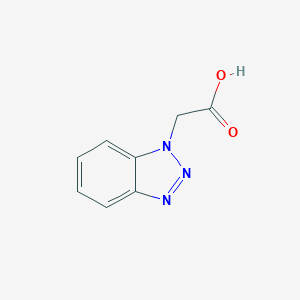

Benzotriazol-1-yl-acetic acid

Description

Properties

IUPAC Name |

2-(benzotriazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c12-8(13)5-11-7-4-2-1-3-6(7)9-10-11/h1-4H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOXXZTPKJWPIDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00310479 | |

| Record name | Benzotriazol-1-yl-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00310479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

9.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24803714 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

4144-64-3 | |

| Record name | 4144-64-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227393 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzotriazol-1-yl-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00310479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Benzotriazol-1-ylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Benzotriazol-1-yl-acetic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzotriazol-1-yl-acetic acid is a versatile heterocyclic compound with a wide range of applications in materials science and medicinal chemistry. This technical guide provides a comprehensive overview of its chemical, physical, and biological properties. Detailed experimental protocols for its synthesis and analysis are presented, alongside a summary of its known applications, including its role as a corrosion inhibitor and a scaffold for developing novel therapeutic agents. This document aims to serve as a valuable resource for researchers and professionals engaged in the study and application of benzotriazole derivatives.

Chemical and Physical Properties

This compound, also known as 2-(1H-1,2,3-benzotriazol-1-yl)acetic acid, is a white crystalline solid.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₇N₃O₂ | [1] |

| Molecular Weight | 177.16 g/mol | [1] |

| CAS Number | 4144-64-3 | [1] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 214-221 °C | [1] |

| Purity | ≥ 96% (HPLC) | [1] |

| Storage Conditions | 0-8°C | [1] |

Spectroscopic Data

Table 2: Spectroscopic Data for [(1H-benzotriazol-1-ylacetyl)amino]acetic acid

| Spectroscopic Technique | Observed Peaks/Signals | Reference |

| FTIR (KBr, cm⁻¹) | 2835.93 (Aromatic C-H), 1677.21 (C=O), 1493.93 (C=C) | [2] |

| ¹H-NMR (DMSO-d₆, δ ppm) | 12.2 (1H, COOH), 7.2 (4H, d, Ar-H), 6.9 (1H, -CONH-) | [2] |

| Mass Spectrometry (m/z) | 234 (M⁺) | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the N-alkylation of benzotriazole with an ethyl chloroacetate followed by hydrolysis of the resulting ester.

Experimental Protocol: Synthesis of Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate

This procedure is adapted from the synthesis of related benzotriazole derivatives.[2]

Materials:

-

1H-Benzotriazole

-

Ethyl chloroacetate

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Acetone

Procedure:

-

In a round-bottom flask, dissolve 1H-Benzotriazole (0.1 M) in acetone.

-

Add ethyl chloroacetate (0.1 M) and anhydrous potassium carbonate (0.3 g) to the solution.

-

Stir the mixture at room temperature for 10 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

The resulting solid mass is the crude ethyl 1H-benzotriazol-1-ylacetate. Recrystallization from a mixture of chloroform and ether (8:2 v/v) can be performed for purification.

Experimental Protocol: Hydrolysis to this compound

This is a general procedure for ester hydrolysis.

Materials:

-

Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate

-

Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)

-

Water

-

Hydrochloric Acid (HCl)

Procedure:

-

Dissolve the synthesized ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water.

-

Add an aqueous solution of NaOH or LiOH to the mixture.

-

Stir the reaction mixture at room temperature and monitor the hydrolysis by TLC.

-

Once the reaction is complete, acidify the mixture with HCl to a pH of approximately 2-3.

-

The precipitated this compound is then collected by filtration, washed with cold water, and dried.

Below is a graphical representation of the synthesis workflow.

Biological Activities and Potential Signaling Pathways

While specific studies on the biological signaling pathways of this compound are limited, research on its derivatives suggests potential mechanisms of action, particularly in the realm of anticancer activity. A novel benzotriazole derivative has been shown to induce apoptosis in human hepatocarcinoma cells by increasing oxidative stress and causing mitochondrial damage. This suggests a potential signaling cascade that could be relevant to the broader class of benzotriazole compounds.

The proposed pathway involves the generation of reactive oxygen species (ROS), which leads to the disruption of the mitochondrial membrane potential. This, in turn, can trigger the release of pro-apoptotic factors and activate the caspase cascade, ultimately leading to programmed cell death.

The following diagram illustrates this hypothetical signaling pathway.

Applications

This compound and its parent compound, benzotriazole, are known for a variety of industrial and research applications.

Table 3: Applications of this compound and Related Compounds

| Application | Description | Reference |

| Corrosion Inhibitor | Forms a protective film on metal surfaces, particularly copper and its alloys, preventing corrosion. | [1] |

| UV Stabilizer | Used in plastics and coatings to prevent degradation from UV radiation. | [1] |

| Pharmaceutical Intermediate | Serves as a building block in the synthesis of various pharmaceutical compounds. | [1] |

| Antimicrobial Agent | Derivatives of benzotriazole have shown activity against various bacteria and fungi. | [2] |

Safety and Handling

Safety data for this compound is not extensively documented. However, information for the parent compound, 1H-Benzotriazole, provides guidance on handling. It is classified as harmful if swallowed and causes serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Table 4: GHS Hazard Statements for 1H-Benzotriazole

| Hazard Code | Statement |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Conclusion

This compound is a compound of significant interest due to its diverse properties and applications. While there are gaps in the publicly available data for this specific molecule, the information on its derivatives provides a strong foundation for its potential uses in corrosion inhibition, materials science, and drug discovery. Further research is warranted to fully elucidate its spectroscopic characteristics, biological activities, and specific mechanisms of action. This guide serves as a starting point for researchers and professionals looking to explore the potential of this versatile molecule.

References

Synthesis of Benzotriazol-1-yl-acetic Acid from o-Phenylenediamine: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of Benzotriazol-1-yl-acetic acid, a valuable building block in medicinal chemistry and materials science. The synthesis is presented as a two-step process, commencing with the formation of the benzotriazole ring from o-phenylenediamine, followed by the N-alkylation of the benzotriazole intermediate to yield the final product. This document offers detailed experimental protocols, quantitative data, and a logical workflow diagram to facilitate the replication and understanding of this synthetic route.

Overview of the Synthetic Pathway

The synthesis of this compound from o-phenylenediamine is a well-established two-step process. The first step involves the diazotization of o-phenylenediamine with sodium nitrite in an acidic medium, which leads to an intramolecular cyclization to form the stable benzotriazole ring. The subsequent step is the N-alkylation of the benzotriazole with a haloacetic acid in a basic solution to introduce the acetic acid moiety at the N1 position.

Experimental Protocols

Step 1: Synthesis of Benzotriazole from o-Phenylenediamine

This procedure details the cyclization of o-phenylenediamine to form benzotriazole.[1][2][3][4][5]

Materials:

-

o-Phenylenediamine

-

Glacial Acetic Acid

-

Sodium Nitrite (NaNO₂)

-

Deionized Water

-

Ice

Equipment:

-

Beaker (1 L)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and filter flask

-

Vacuum source

Procedure:

-

In a 1 L beaker, dissolve 108 g (1.0 mol) of o-phenylenediamine in a mixture of 120 g (115 mL, 2.0 mol) of glacial acetic acid and 300 mL of water. Gentle warming may be necessary to achieve a clear solution.[2]

-

Cool the solution to 5 °C in an ice-water bath while stirring.[2]

-

Prepare a solution of 75 g (1.09 mol) of sodium nitrite in 120 mL of water and cool it.[2]

-

Once the o-phenylenediamine solution reaches 5 °C, add the cold sodium nitrite solution all at once with continuous stirring.[2]

-

A rapid temperature increase to 70-80 °C will be observed, and the color of the reaction mixture will change.[2] It is crucial that the temperature rises to this range for optimal yield.[2]

-

After the temperature peak, allow the mixture to stand and cool, during which benzotriazole may separate as an oil.[2]

-

Thoroughly chill the mixture in an ice bath for at least 3 hours, or until it solidifies.[2]

-

Collect the solid product by vacuum filtration using a Büchner funnel and wash it with 200 mL of ice-cold water.[2]

-

Dry the crude benzotriazole. The product can be further purified by recrystallization from benzene or water, or by vacuum distillation.[2][4]

Quantitative Data for Step 1:

| Parameter | Value | Reference |

| Typical Yield | 90-97 g (75-81%) | [2] |

| Melting Point | 96-99 °C | [2][5] |

| Appearance | Colorless to pale straw-colored needles | [4] |

Step 2: Synthesis of this compound from Benzotriazole

This protocol describes the N-alkylation of benzotriazole with chloroacetic acid. An alternative method involves the reaction with ethyl chloroacetate followed by hydrolysis.[2][6][7]

Materials:

-

Benzotriazole

-

Chloroacetic Acid

-

Sodium Hydroxide (NaOH)

-

Deionized Water

-

Hydrochloric Acid (HCl) (for acidification)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

pH meter or pH paper

-

Büchner funnel and filter flask

-

Vacuum source

Procedure:

-

In a round-bottom flask, dissolve a specific molar equivalent of benzotriazole in an aqueous solution of sodium hydroxide.

-

Add an equimolar amount of chloroacetic acid to the solution.

-

Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Acidify the solution with hydrochloric acid to a pH where the product precipitates.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water to remove any inorganic impurities.

-

Recrystallize the crude product from a suitable solvent (e.g., water or ethanol) to obtain pure this compound.

Quantitative Data for Step 2:

| Parameter | Value | Reference |

| Melting Point | 214-221 °C | [8] |

| Molecular Formula | C₈H₇N₃O₂ | [8] |

| Molecular Weight | 177.16 g/mol | [8] |

| Appearance | White crystalline solid | [8] |

Experimental Workflow and Diagrams

The overall synthetic process can be visualized as a two-step sequence. The first step is the formation of the heterocyclic benzotriazole core, and the second is the functionalization at the nitrogen atom.

Caption: Synthetic workflow for this compound.

Conclusion

This technical guide outlines a reliable and reproducible two-step synthesis of this compound from o-phenylenediamine. The provided experimental protocols and quantitative data are intended to assist researchers and professionals in the efficient preparation of this versatile chemical compound. The synthesis involves common laboratory reagents and techniques, making it accessible for a wide range of scientific applications.

References

- 1. rjptonline.org [rjptonline.org]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. benchchem.com [benchchem.com]

- 5. ijariie.com [ijariie.com]

- 6. ajrconline.org [ajrconline.org]

- 7. Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

An In-depth Technical Guide on the Molecular Structure and Conformation of Benzotriazol-1-yl-acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and conformational properties of Benzotriazol-1-yl-acetic acid, a molecule of significant interest in medicinal chemistry and materials science. This document details the structural parameters determined through X-ray crystallography, outlines experimental protocols for its synthesis and analysis, and discusses its conformational landscape based on computational modeling principles.

Molecular Structure

The molecular structure of this compound consists of a planar benzotriazole ring system linked to an acetic acid moiety through a nitrogen atom (N1). The spatial arrangement of these two key functional groups is crucial for its chemical reactivity and biological activity.

Crystallographic Data

While direct and detailed crystallographic data for this compound is found in a comparative study by Giordano and Zagari, comprehensive quantitative data is readily available for its close derivative, Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate.[1] The structural parameters from this ethyl ester provide valuable insights into the geometry of the parent acid. The key crystallographic data for the ethyl ester are summarized in Table 1.

Table 1: Crystal Data and Structure Refinement for Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate [1]

| Parameter | Value |

| Empirical Formula | C₁₀H₁₁N₃O₂ |

| Formula Weight | 205.22 |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 20.6734 (9) |

| b (Å) | 11.9284 (5) |

| c (Å) | 9.3420 (4) |

| β (°) | 111.770 (3) |

| Volume (ų) | 2139.44 (16) |

| Z | 8 |

| Temperature (K) | 296 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

A critical conformational feature is the dihedral angle between the plane of the benzotriazole ring and the plane of the acetate group. In the crystal structure of the ethyl ester, this angle is reported to be 79.12 (5)°.[1] This near-perpendicular arrangement indicates minimal conjugation between the two moieties and suggests a significant degree of rotational freedom around the N-CH₂ bond in solution. A comparative study of benzotriazol-1-ylacetic acid and benzotriazol-2-ylacetic acid confirms the planarity of the benzotriazole ring in the 1-yl isomer.[2]

Conformational Analysis

The overall shape and flexibility of this compound are determined by the rotational barrier around the single bond connecting the nitrogen of the benzotriazole ring and the methylene group of the acetic acid. While specific computational studies on the conformational landscape of this compound are not extensively reported, the methodology for such an analysis is well-established.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating conformational preferences. A typical workflow for such a study would involve:

-

Geometry Optimization: Initial structures corresponding to different dihedral angles around the N-CH₂ bond would be fully optimized.

-

Potential Energy Surface Scan: A relaxed potential energy surface scan would be performed by systematically varying the key dihedral angle to identify energy minima and transition states.

-

Frequency Calculations: Vibrational frequency calculations would be carried out at the stationary points to confirm them as minima or transition states and to obtain thermodynamic data.

Such studies on related heterocyclic compounds often employ basis sets like 6-311++G(d,p) with a suitable functional (e.g., B3LYP) to accurately model the electronic structure and energetic landscape.

Experimental Protocols

This section provides a detailed methodology for the synthesis and characterization of this compound, compiled from various literature sources.

Synthesis of this compound

The synthesis is typically a two-step process, starting with the preparation of benzotriazole, followed by its alkylation with an acetic acid derivative.

Step 1: Synthesis of 1H-Benzotriazole

-

Materials: o-phenylenediamine, glacial acetic acid, sodium nitrite, water, ice.

-

Procedure:

-

In a beaker, dissolve o-phenylenediamine (0.1 mol) in a mixture of glacial acetic acid (0.2 mol) and water. Gentle warming may be necessary to obtain a clear solution.

-

Cool the solution to 15°C in an ice bath with magnetic stirring.

-

Prepare a solution of sodium nitrite (0.11 mol) in water.

-

Add the sodium nitrite solution to the o-phenylenediamine solution in one portion. The temperature of the reaction mixture will rise.

-

Continue stirring for a set period (e.g., 15-30 minutes) as the mixture cools.

-

Thoroughly chill the mixture in an ice bath to precipitate the benzotriazole.

-

Collect the crude product by vacuum filtration and wash with ice-cold water.

-

The crude product can be purified by recrystallization from hot water or benzene.

-

Step 2: Synthesis of this compound from Ethyl 2-(1H-benzotriazol-1-yl)acetate

-

Materials: 1H-Benzotriazole, ethyl chloroacetate, anhydrous potassium carbonate, acetone, ethanol, sodium hydroxide.

-

Procedure:

-

Synthesis of Ethyl 2-(1H-benzotriazol-1-yl)acetate: In a round-bottom flask, stir a mixture of 1H-Benzotriazole (0.1 mol), ethyl chloroacetate (0.1 mol), and anhydrous potassium carbonate in acetone for several hours (e.g., 10 hours).[3]

-

Remove the solvent under reduced pressure. The resulting solid can be recrystallized from a suitable solvent system like chloroform and ether.[3]

-

Hydrolysis to this compound: The ethyl ester is then hydrolyzed to the carboxylic acid using a base, such as sodium hydroxide in an aqueous or alcoholic solution, followed by acidification.

-

Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure. The characteristic signals for the aromatic protons of the benzotriazole ring and the methylene protons of the acetic acid moiety are key identifiers.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Key vibrational bands include the C=O stretch of the carboxylic acid and the characteristic absorptions of the benzotriazole ring.

-

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming the structure.

-

X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional molecular structure, including bond lengths, bond angles, and conformational details in the solid state.

Logical Workflow for Structural and Conformational Analysis

The following diagram illustrates the logical workflow for the comprehensive analysis of this compound.

This guide provides a foundational understanding of the molecular structure and conformation of this compound. The provided experimental protocols and analytical workflow offer a robust framework for researchers engaged in the synthesis, characterization, and application of this versatile molecule. Further computational studies are encouraged to build a more detailed picture of its dynamic conformational behavior in different environments.

References

Spectroscopic and Synthetic Profile of Benzotriazol-1-yl-acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of Benzotriazol-1-yl-acetic acid, a molecule of interest in various chemical and pharmaceutical research domains. The document details its characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Furthermore, it outlines the experimental protocols for acquiring such data and presents a logical workflow for its synthesis.

Spectroscopic Data of this compound

The following tables summarize the key spectroscopic data for this compound, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | - | - | - |

| Data not available | - | - | - |

| Data not available | - | - | - |

| Data not available | - | - | - |

¹³C NMR (Carbon-13 NMR) Data [1]

| Chemical Shift (δ) ppm | Assignment |

| Data not available | - |

| Data not available | - |

| Data not available | - |

| Data not available | - |

| Data not available | - |

| Data not available | - |

| Data not available | - |

| Data not available | - |

Note: Specific peak data from the primary spectral database was not publicly accessible. The table structure is provided as a template.

Infrared (IR) Spectroscopy

FT-IR Spectral Data [1]

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibration |

| Data not available | - | C=O stretch (Carboxylic Acid) |

| Data not available | - | O-H stretch (Carboxylic Acid) |

| Data not available | - | C-H stretch (Aromatic) |

| Data not available | - | C=C stretch (Aromatic) |

| Data not available | - | N=N stretch (Triazole) |

| Data not available | - | C-N stretch |

| Data not available | - | C-H bend (Aromatic) |

Note: Specific peak data from the primary spectral database was not publicly accessible. The table structure is provided with expected functional group absorptions.

Mass Spectrometry (MS)

Mass Spectral Data [1]

| m/z Ratio | Relative Intensity (%) | Proposed Fragment |

| 177.16 | Data not available | [M]⁺ (Molecular Ion) |

| Data not available | - | [M-COOH]⁺ |

| Data not available | - | [C₆H₄N₂]⁺ |

Note: Specific peak data from the primary spectral database was not publicly accessible. The table structure includes the expected molecular ion peak.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis and synthesis of this compound are provided below.

Synthesis of this compound

The synthesis of this compound can be achieved through the N-alkylation of benzotriazole with an appropriate haloacetic acid or its ester, followed by hydrolysis if an ester is used. A typical procedure involves the reaction of benzotriazole with ethyl chloroacetate in the presence of a base, followed by hydrolysis of the resulting ester.

Materials:

-

Benzotriazole

-

Ethyl chloroacetate

-

Anhydrous potassium carbonate

-

Acetone

-

Sodium hydroxide

-

Hydrochloric acid

-

Deionized water

Procedure:

-

N-Alkylation: A mixture of benzotriazole, ethyl chloroacetate, and anhydrous potassium carbonate in acetone is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography.

-

Work-up: After the reaction is complete, the inorganic salts are filtered off, and the solvent is removed under reduced pressure.

-

Hydrolysis: The resulting crude ethyl benzotriazol-1-yl-acetate is then subjected to hydrolysis using an aqueous solution of sodium hydroxide.

-

Acidification: The reaction mixture is cooled, and the pH is adjusted with hydrochloric acid to precipitate the product.

-

Purification: The precipitated this compound is collected by filtration, washed with cold water, and can be further purified by recrystallization.

NMR Spectroscopy

Instrumentation:

-

A 400 MHz (or higher) Nuclear Magnetic Resonance spectrometer.

Sample Preparation:

-

Approximately 5-10 mg of the purified this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0 ppm).

¹H NMR Acquisition:

-

A standard proton NMR experiment is performed. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition:

-

A proton-decoupled carbon-13 NMR experiment is conducted. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

-

A small amount of the solid sample is finely ground with dry potassium bromide (KBr) powder.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

-

The KBr pellet is placed in the sample holder of the FTIR spectrometer.

-

The spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.

Mass Spectrometry

Instrumentation:

-

A mass spectrometer, for example, one equipped with an Electrospray Ionization (ESI) source.

Sample Preparation:

-

A dilute solution of the sample is prepared in a suitable solvent, such as methanol or acetonitrile.

Data Acquisition:

-

The sample solution is introduced into the mass spectrometer.

-

The analysis is performed in either positive or negative ion mode to observe the molecular ion ([M+H]⁺ or [M-H]⁻) and its fragmentation pattern.

Synthesis Workflow

The following diagram illustrates the synthetic pathway for this compound.

Caption: Synthetic route to this compound.

References

An In-depth Technical Guide to the Solubility of Benzotriazol-1-yl-acetic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Benzotriazol-1-yl-acetic acid, a compound of interest in various research and development fields. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for determining and understanding its solubility. The guide details experimental protocols, data presentation standards, and the underlying principles governing the dissolution of this and similar molecules in organic solvents.

Introduction

This compound is a derivative of benzotriazole, a heterocyclic compound known for its utility as a corrosion inhibitor and as a synthetic auxiliary in medicinal chemistry. The addition of the acetic acid moiety modifies its physicochemical properties, including its solubility, which is a critical parameter in numerous applications, from reaction kinetics in synthetic chemistry to bioavailability in drug development. Understanding the solubility of this compound in different organic solvents is essential for its effective use in formulation, purification, and various analytical procedures. While specific quantitative data is sparse, qualitative assessments indicate that it is slightly soluble in DMSO and very slightly soluble in methanol.[1]

Experimental Protocol for Solubility Determination: The Gravimetric Method

The gravimetric method is a widely used, reliable, and straightforward technique for determining the equilibrium solubility of a solid in a liquid solvent. It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Materials and Equipment:

-

This compound

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, DMSO)

-

Analytical balance (accurate to at least 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringe filters (0.45 µm or smaller, compatible with the solvent)

-

Glass vials with screw caps

-

Pipettes

-

Oven or vacuum oven for drying

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials, each containing a known volume or mass of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. Preliminary experiments may be needed to determine the time required to achieve equilibrium.

-

-

Separation of Undissolved Solute:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

For solvents where sedimentation is slow, the samples can be centrifuged at the experimental temperature to facilitate the separation of the solid phase.

-

-

Sample Collection and Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed (or pre-cooled, to match the experimental temperature) pipette or syringe.

-

To ensure all undissolved particles are removed, pass the collected supernatant through a syringe filter (of a material compatible with the solvent) into a pre-weighed, clean, and dry collection vial.

-

Record the exact mass of the collected filtrate.

-

-

Solvent Evaporation and Mass Determination:

-

Place the collection vials with the filtrate in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The oven temperature should be well below the melting point of this compound.

-

Continue drying until a constant mass of the dried solute is achieved. This is confirmed by repeated weighing until the mass no longer changes.

-

Record the final mass of the vial containing the dried solute.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units. For example, to calculate the solubility in g/100 mL:

-

Mass of dissolved solute = (Mass of vial with dried solute) - (Mass of empty vial)

-

Mass of solvent = (Mass of vial with filtrate) - (Mass of vial with dried solute)

-

Volume of solvent = Mass of solvent / Density of the solvent at the experimental temperature

-

Solubility ( g/100 mL) = (Mass of dissolved solute / Volume of solvent) * 100

-

-

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison between different solvents and conditions. A tabular format is highly recommended.

Table 1: Hypothetical Solubility of this compound in Various Organic Solvents at 25 °C

| Organic Solvent | Dielectric Constant (at 20°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Molar Solubility (mol fraction, x) |

| Methanol | 32.7 | Value A | Value D | Value G |

| Ethanol | 24.5 | Value B | Value E | Value H |

| Acetone | 20.7 | Value C | Value F | Value I |

| Ethyl Acetate | 6.02 | Value J | Value K | Value L |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Value M | Value N | Value O |

Note: The values in this table are placeholders and should be replaced with experimentally determined data.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of solubility.

Factors Influencing Solubility

The solubility of this compound in a given solvent is influenced by several factors:

-

Polarity of the Solute and Solvent: The principle of "like dissolves like" is a key determinant. This compound has both polar (the carboxylic acid and triazole groups) and non-polar (the benzene ring) characteristics. Its solubility will be highest in solvents with a similar polarity profile.

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.

-

Hydrogen Bonding: The ability of the solvent to act as a hydrogen bond donor or acceptor can significantly impact the solubility of a compound with hydrogen bonding capabilities like this compound.

-

Crystalline Structure: The strength of the crystal lattice of the solid solute must be overcome by the solute-solvent interactions for dissolution to occur. Polymorphism can lead to different solubility behaviors.

Conclusion

References

An In-depth Technical Guide on the Chemical Stability and Storage of Benzotriazol-1-yl-acetic acid

Disclaimer: Publicly available information on the specific chemical stability and degradation pathways of Benzotriazol-1-yl-acetic acid is limited. This guide provides known properties and storage conditions, supplemented with general principles of chemical stability and inferred information from its parent compound, 1H-Benzotriazole. The experimental protocols and diagrams are provided as a general framework for assessing the stability of such a compound.

Introduction

This compound is a heterocyclic compound with applications in various fields, including as a corrosion inhibitor and a reagent in organic synthesis. A thorough understanding of its chemical stability is crucial for ensuring its quality, efficacy, and safety in research and development. This guide summarizes the available data and provides a general methodology for its stability assessment.

Physicochemical Properties

The known physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 4144-64-3 | [1] |

| Molecular Formula | C₈H₇N₃O₂ | [1] |

| Molecular Weight | 177.16 g/mol | [1] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 214-221 °C | [1] |

| Solubility | DMSO (Slightly), Methanol (Very Slightly) | [2] |

| Purity | ≥ 96% (HPLC) | [1] |

Chemical Stability Profile

Detailed experimental data on the chemical stability of this compound under various stress conditions such as pH, light, and elevated temperatures are not extensively documented in scientific literature. However, some inferences can be drawn from the stability of its parent compound, 1H-Benzotriazole.

1H-Benzotriazole is generally considered stable under normal environmental conditions. It is a weak acid with a pKa of 8.2 and is fairly water-soluble.[3] While it is not readily biodegradable, it can be degraded under forced conditions, such as through advanced oxidation processes.[4] The presence of the acetic acid moiety in this compound may influence its stability, particularly its solubility and behavior in acidic or basic conditions.

Recommended Storage and Handling

Based on supplier recommendations, this compound should be stored under refrigerated conditions.

Storage Conditions:

| Parameter | Recommendation | Reference |

| Temperature | 0-8°C | [1][2] |

| Atmosphere | Store in a dry, well-ventilated place. | General laboratory practice |

| Container | Keep container tightly closed. | General laboratory practice |

It is advisable to handle the compound in accordance with standard laboratory safety procedures, including the use of personal protective equipment.

Experimental Protocol for Stability Assessment

For a comprehensive understanding of the stability of this compound, a forced degradation study is recommended. The following is a general protocol that can be adapted for this purpose. The goal of a forced degradation study is to generate degradation products to a target level of 5-20% to elucidate degradation pathways and develop stability-indicating analytical methods.[5][6]

5.1. Analytical Method

A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, should be developed and validated to separate and quantify this compound from its potential degradation products.

5.2. Forced Degradation Studies

Forced degradation studies should be conducted on a single batch of this compound.[7]

5.2.1. Hydrolytic Degradation

-

Acidic Conditions: Dissolve the compound in 0.1 N HCl and heat at a controlled temperature (e.g., 60°C).

-

Basic Conditions: Dissolve the compound in 0.1 N NaOH and heat at a controlled temperature (e.g., 60°C).

-

Neutral Conditions: Dissolve the compound in purified water and heat at a controlled temperature (e.g., 60°C).

-

Procedure: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours) and analyze by the stability-indicating method.

5.2.2. Oxidative Degradation

-

Conditions: Treat a solution of the compound with a suitable oxidizing agent, such as 3% hydrogen peroxide, at room temperature.

-

Procedure: Monitor the reaction over time (e.g., up to 24 hours), sampling at appropriate intervals for analysis.

5.2.3. Photolytic Degradation

-

Conditions: Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

Procedure: Analyze the samples after exposure and compare them to a control sample stored in the dark.

5.2.4. Thermal Degradation

-

Conditions: Expose the solid compound to elevated temperatures (e.g., 60°C, 80°C) in a calibrated oven.

-

Procedure: Analyze the sample at various time points to assess the extent of degradation.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for assessing the chemical stability of a compound like this compound.

Caption: General workflow for assessing the chemical stability of this compound.

Conclusion

While specific data on the chemical stability of this compound is scarce, this guide provides the currently available information on its properties and recommended storage conditions. For researchers and professionals in drug development, it is imperative to conduct thorough stability studies, such as the forced degradation protocol outlined herein, to ensure the quality and reliability of this compound in their applications. The provided workflow offers a systematic approach to generating the necessary stability data to support further research and development activities.

References

An In-depth Technical Guide on Benzotriazol-1-yl-acetic Acid Derivatives and Their Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of benzotriazol-1-yl-acetic acid derivatives, a class of compounds demonstrating significant potential across various therapeutic areas. The document details their synthesis, biological activities, and mechanisms of action, with a focus on their applications in oncology and as enzyme inhibitors. All quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the underlying scientific principles.

Introduction

Benzotriazole and its derivatives have long been recognized as a "privileged scaffold" in medicinal chemistry due to their structural similarity to endogenous purine molecules, allowing them to interact with a wide array of biological targets.[1][2] Among these, this compound derivatives have emerged as a particularly promising subclass, exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[3][4][5] This guide aims to consolidate the current scientific knowledge on these derivatives, providing a valuable resource for researchers engaged in drug discovery and development.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives typically involves a multi-step process, starting with the formation of the benzotriazole ring, followed by N-alkylation with an acetic acid moiety and subsequent derivatization.

A general synthetic workflow is depicted below:

Experimental Protocol: Synthesis of [(1H-benzotriazol-1-ylacetyl)amino]acetic acid derivatives

This protocol outlines the synthesis of a series of [(1H-benzotriazol-1-ylacetyl)amino]acetic acid derivatives as described in the literature.

Step 1: Synthesis of Benzotriazole

-

Dissolve 10.8 g of o-phenylenediamine in a mixture of 12 g of glacial acetic acid and 30 ml of water. Gentle warming may be required.

-

Cool the solution to 15°C and stir.

-

Add a solution of 7.5 g of sodium nitrite in 15 ml of water in one portion.

-

The temperature will rise to approximately 85°C and then cool.

-

Chill the mixture in an ice bath for 30 minutes.

-

Collect the pale brown solid by filtration and recrystallize from benzene.

Step 2: Synthesis of Ethyl 1H-benzotriazol-1-ylacetate

-

Stir a mixture of Benzotriazole (0.1 M), ethyl chloroacetate (0.1 M), and 0.3 g of K2CO3 in 60 ml of acetone for 10 hours.

-

Remove the solvent under reduced pressure.

-

Recrystallize the resulting solid mass from a chloroform and ether mixture (8:2 v/v) to obtain needle-shaped brown crystals.

Step 3: Synthesis of 1H-benzotriazol-1-ylacetyl chloride

-

In a three-necked flask, charge 10.0 g of Benzotriazole and 34 mL of chloroform.

-

At 25°C, add 22 mL of thionyl chloride and 1 drop of dimethylformamide (DMF).

-

Heat the mixture at 68°C for 3 hours.

-

Cool the reaction mixture to 25°C.

-

Collect the precipitated pale red solid by filtration, wash with chloroform, and dry in a vacuum desiccator.

Step 4: Synthesis of [(1H-benzotriazol-1-ylacetyl)amino]acetic acid derivatives

-

Treat 1H-benzotriazol-1-ylacetyl chloride with an equimolar concentration of the desired amino acid in benzene.

-

Reflux the mixture for 4 hours.

-

The final product can be isolated and purified using standard techniques.

Potential Applications and Biological Activities

This compound derivatives have demonstrated a wide range of biological activities, making them attractive candidates for drug development.

Anticancer Activity

Several studies have highlighted the antiproliferative effects of benzotriazole derivatives against various cancer cell lines. A key mechanism of action is the inhibition of tubulin polymerization, a critical process for cell division.[6][7][8][9][10]

Table 1: Anticancer Activity of Selected this compound and Related Derivatives (IC50 values in µM)

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| ARV-2 | MCF-7 (Breast) | 3.16 | [6] |

| ARV-2 | HeLa (Cervical) | 5.31 | [6] |

| ARV-2 | HT-29 (Colon) | 10.6 | [6] |

| Compound 2.1 | VX2 (Carcinoma) | 3.80 ± 0.75 | [11][12] |

| Compound 2.2 | MGC (Stomach) | 3.72 ± 0.11 | [11][12] |

| Compound 2.5 | A549 (Lung) | 5.47 ± 1.11 | [11][12] |

| Compound 2.5 | MKN45 (Stomach) | 3.04 ± 0.02 | [11][12] |

| Compound 3d | MCF-7 (Breast) | 43.4 | [13] |

| Compound 3d | MDA-MB-231 (Breast) | 35.9 | [13] |

| Compound 4d | MCF-7 (Breast) | 39.0 | [13] |

| Compound 4d | MDA-MB-231 (Breast) | 35.1 | [13] |

| Compound 3a | A549 (Lung) | 5.988 ± 0.12 | [13] |

| Compound 5d | A549 (Lung) | 6.3 ± 0.7 | [14] |

3.1.1. Mechanism of Action: Tubulin Polymerization Inhibition

Benzotriazole derivatives can bind to the colchicine binding site on β-tubulin, thereby inhibiting the polymerization of tubulin into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.[6][7]

3.1.2. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Enzyme Inhibitory Activity

This compound derivatives have also shown potent inhibitory activity against various enzymes, including α-glucosidase and protein kinases.[1][3][4]

Table 2: Enzyme Inhibitory Activity of Selected Benzotriazole Derivatives (IC50 values in µM)

| Compound ID | Enzyme | IC50 (µM) | Reference |

| Series 1 (average) | α-Glucosidase | 1.10 - 28.30 | [3] |

| Compound 25 | α-Glucosidase | 2.41 ± 1.31 | [4] |

| Compound 25 | α-Amylase | 2.5 ± 1.21 | [4] |

| Compound 36 | α-Glucosidase | 2.12 ± 1.35 | [4] |

| Compound 36 | α-Amylase | 2.21 ± 1.08 | [4] |

| Compound 37 | α-Glucosidase | 2.00 ± 1.22 | [4] |

| Compound 37 | α-Amylase | 2.04 ± 1.4 | [4] |

| Compound 12d | Acetylcholinesterase | 0.73 ± 0.54 | [15] |

| Compound 12m | Butyrylcholinesterase | 0.038 ± 0.50 | [15] |

3.2.1. Mechanism of Action: Protein Kinase Inhibition

Certain benzotriazole derivatives can act as ATP-competitive inhibitors of protein kinases, which are key regulators of cellular signaling pathways involved in cell proliferation and survival.[1]

3.2.2. Experimental Protocol: α-Glucosidase Inhibition Assay

This assay determines the ability of a compound to inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion.

-

Enzyme and Compound Incubation: Pre-incubate the α-glucosidase enzyme with the test compound for a specified time.

-

Substrate Addition: Add the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), to initiate the reaction.

-

Incubation: Incubate the reaction mixture at 37°C.

-

Reaction Termination: Stop the reaction by adding a solution of sodium carbonate.

-

Absorbance Measurement: Measure the absorbance of the product, p-nitrophenol, at 405 nm.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Antimicrobial Activity

Derivatives of this compound have also been evaluated for their activity against a range of bacterial and fungal pathogens.[5]

Table 3: Antimicrobial Activity of Selected [(1H-benzotriazol-1-ylacetyl)amino]acetic acid Derivatives (Zone of Inhibition in mm)

| Compound ID | S. aureus | B. subtilis | E. coli | C. albicans | A. niger |

| Ib | 16 | 17 | 15 | 16 | 15 |

| IIb | 18 | 19 | 17 | 18 | 17 |

| IIIb | 17 | 18 | 16 | 17 | 16 |

| IVb | 16 | 17 | 15 | 16 | 15 |

| Vb | 19 | 20 | 18 | 19 | 18 |

| Norfloxacin (Std.) | 22 | 24 | 25 | - | - |

| Ketoconazole (Std.) | - | - | - | 23 | 21 |

3.3.1. Experimental Protocol: Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of a compound.

-

Media Preparation: Prepare and sterilize Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi.

-

Inoculation: Inoculate the molten agar with the test microorganism and pour it into sterile petri plates.

-

Well Preparation: After solidification, create wells of a specific diameter in the agar.

-

Compound Addition: Add a defined concentration of the test compound solution to the wells.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well.

Conclusion and Future Directions

This compound derivatives represent a versatile and promising class of compounds with significant potential for the development of new therapeutic agents. Their demonstrated efficacy as anticancer, enzyme inhibitory, and antimicrobial agents warrants further investigation. Future research should focus on optimizing the structure of these derivatives to enhance their potency and selectivity for specific biological targets. Furthermore, in-depth studies on their pharmacokinetic and pharmacodynamic properties are crucial for their translation into clinical applications. The detailed protocols and compiled data within this guide serve as a valuable foundation for researchers to build upon in their quest for novel and effective therapies.

References

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. Synthesis, biological evaluation and in silico investigations of benzotriazole derivatives as potential inhibitors of NIMA related kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of benzotriazoles derivatives and their dual potential as α-amylase and α-glucosidase inhibitors in vitro: Structure-activity relationship, molecular docking, and kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological screening of a series of 4′-fluoro-benzotriazole-acrylonitrile derivatives as microtubule-destabilising agents (MDAs) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis and anticancer activity of benzotriazole derivatives [ouci.dntb.gov.ua]

- 13. researchgate.net [researchgate.net]

- 14. Exploring the Synergistic Anticancer Potential of Benzofuran–Oxadiazoles and Triazoles: Improved Ultrasound- and Microwave-Assisted Synthesis, Molecular Docking, Hemolytic, Thrombolytic and Anticancer Evaluation of Furan-Based Molecules [mdpi.com]

- 15. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of N-Substituted Benzotriazoles: A Technical Guide for Researchers

For Immediate Release

N-substituted benzotriazoles have emerged as a versatile and promising class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of their antimicrobial, antiviral, and anticancer properties, tailored for researchers, scientists, and drug development professionals. The document summarizes key quantitative data, details experimental protocols, and visualizes the underlying mechanisms of action.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

N-substituted benzotriazoles have demonstrated significant potential as antimicrobial agents, with various derivatives exhibiting inhibitory activity against a range of bacterial and fungal strains.

Quantitative Antimicrobial Data

The antimicrobial efficacy of N-substituted benzotriazoles is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and the zone of inhibition. A summary of representative data is presented below.

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |

| 1-((1-H-benzo[d][1][2][3]triazol-1-yl)methyl)phenyl hydrazine | Escherichia coli | - | 5-15 (at 5-15 mg/mL) | [1] |

| 1-((1-H-benzo[d][1][2][3]triazol-1-yl)methyl)phenyl hydrazine | Bacillus subtilis | - | 5-15 (at 5-15 mg/mL) | [1] |

| N-(benzo[e][1][2][4]triazin-4(3-H)-ylmethylbenzenamine) | Escherichia coli | - | 5-15 (at 5-15 mg/mL) | [1] |

| N-(benzo[e][1][2][4]triazin-4(3-H)-ylmethylbenzenamine) | Bacillus subtilis | - | 5-15 (at 5-15 mg/mL) | [1] |

| Benzotriazole-based β-amino alcohol (4e) | Staphylococcus aureus | 8 µM | - | [2] |

| Benzotriazole-based β-amino alcohol (4e) | Bacillus subtilis | 16 µM | - | [2] |

| 3-benzotriazol-1-yl-1-(4-bromo-phenyl)-2-[1][2][4]triazol-1-yl-propan-1-one (19) | Bacillus subtilis | 1.56 | - | |

| 3-benzotriazol-1-yl-1-(4-bromo-phenyl)-2-[1][2][4]triazol-1-yl-propan-1-one (19) | Staphylococcus aureus | 1.56 | - | |

| 3-benzotriazol-1-yl-1-(4-bromo-phenyl)-2-[1][2][4]triazol-1-yl-propan-1-one (19) | Escherichia coli | 6.25 | - | |

| 2-oxo-4-substituted aryl-azetidinone derivative (39) | Aspergillus niger | 0.5 | - | [5] |

| 1H-1,2,3-benzotriazole derivative (16c) | Aspergillus niger | 12.5 | - | [5] |

| 5,6-dichloro-1-(3,5-dinitrobenzyloxy)-1H-benzotriazole | Mycobacterium spp. | Potent activity | - |

| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |

| 1-((1-H-benzo[d][1][2][3]triazol-1-yl)methyl)phenyl hydrazine | Aspergillus niger | - | 5-15 (at 5-15 mg/mL) | [1] |

| 1-((1-H-benzo[d][1][2][3]triazol-1-yl)methyl)phenyl hydrazine | Candida albicans | - | 5-15 (at 5-15 mg/mL) | [1] |

| N-(benzo[e][1][2][4]triazin-4(3-H)-ylmethylbenzenamine) | Aspergillus niger | - | 5-15 (at 5-15 mg/mL) | [1] |

| N-(benzo[e][1][2][4]triazin-4(3-H)-ylmethylbenzenamine) | Candida albicans | - | 5-15 (at 5-15 mg/mL) | [1] |

| 1H-1,2,3-benzotriazole derivative (16f) | Candida albicans | 6.25 | - | [6] |

| 5,6 substituted benzotriazole derivative (22b') | Candida albicans | 1.6 - 25 | - | [6] |

Experimental Protocols

A general and versatile method for the synthesis of N-substituted benzotriazoles involves the reaction of o-phenylenediamines with a nitrite source in the presence of an acid, followed by cyclization.[3]

General Procedure for Synthesis of 1-Substituted Benzotriazoles:

-

To a stirred solution of the corresponding o-phenylenediamine in a suitable solvent (e.g., acetic acid or an alcohol), add a source of nitrite (e.g., sodium nitrite or a polymer-supported nitrite reagent) portion-wise at a controlled temperature (typically 0-5 °C).

-

After the addition is complete, allow the reaction mixture to stir for a specified period to ensure complete diazotization.

-

The reaction then proceeds via intramolecular cyclization.

-

The product is isolated by filtration or extraction, and purified by recrystallization or column chromatography.

Microwave-assisted synthesis has also been employed as an efficient and green method for the N-alkylation of benzotriazole.[1]

Workflow for Synthesis of N-Substituted Benzotriazoles:

Synthesis of N-Substituted Benzotriazoles.

The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.[2][3]

Protocol for Broth Microdilution MIC Assay:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Serial Dilution: Perform serial two-fold dilutions of the N-substituted benzotriazole compound in a 96-well microtiter plate containing the broth medium.

-

Inoculation: Add the standardized microbial inoculum to each well. Include positive (inoculum without compound) and negative (broth only) controls.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria, 28-35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-72 hours for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Workflow for MIC Determination:

MIC Determination Workflow.

Antiviral Activity: Targeting Viral Replication

Several N-substituted benzotriazole derivatives have shown promising activity against a range of RNA and DNA viruses. A notable mechanism of action is the inhibition of viral attachment to host cells.[7][8]

Quantitative Antiviral Data

The antiviral efficacy is often expressed as the 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%.

| Compound/Derivative | Virus | EC50 (µM) | Reference |

| 11b | Coxsackievirus B5 (CVB5) | 6 - 18.5 | [7][8] |

| 18e | Coxsackievirus B5 (CVB5) | 6 - 18.5 | [7][8] |

| 41a | Coxsackievirus B5 (CVB5) | 6 - 18.5 | [7][8] |

| 43a | Coxsackievirus B5 (CVB5) | 6 - 18.5 | [7][8] |

| 99b | Coxsackievirus B5 (CVB5) | 6 - 18.5 | [7][8] |

| 56 | Coxsackievirus B5 (CVB5) | 0.15 | [9] |

| Series A | Coxsackievirus B (CVB) | 8 - 10 | |

| Series A | Respiratory Syncytial Virus (RSV) | 3 - 7 | |

| Series B | Hantaan Virus (HTNV) | < 5 | |

| Series B | Coxsackievirus B (CVB) | 4 - 8 | |

| Series B | Respiratory Syncytial Virus (RSV) | 2 - 3 |

Experimental Protocols

The plaque reduction assay is a standard method to determine the antiviral activity of a compound.[1][10]

Protocol for Plaque Reduction Assay:

-

Cell Seeding: Seed a monolayer of susceptible host cells (e.g., Vero-76 cells) in multi-well plates and incubate until confluent.

-

Virus Infection: Infect the cell monolayers with a known amount of virus (e.g., 50-100 plaque-forming units per well) for a defined adsorption period (e.g., 1-2 hours).

-

Compound Treatment: After virus adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose) containing serial dilutions of the N-substituted benzotriazole compound.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days).

-

Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet). Count the number of plaques in each well.

-

EC50 Calculation: Calculate the EC50 value as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Workflow for Plaque Reduction Assay:

Plaque Reduction Assay Workflow.

Mechanism of Action: Viral Attachment Inhibition

Some N-substituted benzotriazoles exert their antiviral effect by interfering with the initial step of viral infection: the attachment of the virus to the host cell surface. This is often achieved by the compound binding to viral glycoproteins, thereby preventing their interaction with host cell receptors.[7][11]

Signaling Pathway for Viral Attachment Inhibition:

Viral Attachment Inhibition.

Anticancer Activity: Targeting Cell Proliferation and Survival

N-substituted benzotriazoles have demonstrated potent anticancer activity against various cancer cell lines. Key mechanisms of action include the inhibition of tubulin polymerization and the induction of mitochondria-mediated apoptosis.

Quantitative Anticancer Data

The antiproliferative activity of these compounds is typically assessed by determining the 50% inhibitory concentration (IC50) using assays such as the MTT assay.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| ARV-2 | MCF-7 (Breast) | 3.16 | |

| ARV-2 | HeLa (Cervical) | 5.31 | |

| ARV-2 | HT-29 (Colon) | 10.6 | |

| BmOB | BEL-7402 (Hepatocarcinoma) | - | [12] |

| Benzimidazole derivative C1 | T98G (Glioblastoma) | < 50 µg/mL | [13] |

| Benzimidazole derivative D1 | PC3 (Prostate) | < 50 µg/mL | [13] |

| Parbendazole | AsPC-1 (Pancreatic) | 0.19 | [14] |

| Parbendazole | Capan-2 (Pancreatic) | 0.36 | [14] |

Experimental Protocols

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol for MTT Assay:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the N-substituted benzotriazole derivative for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The IC50 value is calculated as the concentration of the compound that reduces the cell viability by 50% compared to the untreated control.

Workflow for MTT Assay:

References

- 1. Antiviral Activity of Benzotriazole Based Derivatives [openmedicinalchemistryjournal.com]

- 2. Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Structurally Diverse Benzotriazoles - ChemistryViews [chemistryviews.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives | MDPI [mdpi.com]

- 8. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antiviral activity of benzotriazole derivatives. 5-[4-(Benzotriazol-2-yl)phenoxy]-2,2-dimethylpentanoic acids potently and selectively inhibit Coxsackie Virus B5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bioagilytix.com [bioagilytix.com]

- 11. mdpi.com [mdpi.com]

- 12. A novel benzotriazole derivative inhibits proliferation of human hepatocarcinoma cells by increasing oxidative stress concomitant mitochondrial damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design and synthesis of benzimidazole derivatives as apoptosis-inducing agents by targeting Bcl-2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structural insights into targeting of the colchicine binding site by ELR510444 and parbendazole to achieve rational drug design - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Benzotriazol-1-yl-acetic Acid as a Synthetic Auxiliary: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzotriazol-1-yl-acetic acid and its parent compound, benzotriazole, are versatile and highly effective synthetic auxiliaries in modern organic chemistry. Their utility stems from the ability of the benzotriazole moiety to act as an excellent leaving group, facilitating the formation of amide and ester bonds under mild conditions. This technical guide provides an in-depth overview of the role of this compound and its derivatives, with a focus on their application in acylation reactions, particularly in peptide synthesis and the formation of complex organic molecules. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and chemical synthesis.

The core principle behind the efficacy of benzotriazole-based auxiliaries lies in the activation of carboxylic acids. By converting a carboxylic acid to an N-acylbenzotriazole or a benzotriazolyl ester, the carbonyl group becomes significantly more electrophilic and susceptible to nucleophilic attack by amines or alcohols. This activation strategy circumvents the need for harsh reagents and often leads to high yields with minimal side products and racemization, a critical consideration in peptide chemistry.[1][2]

Core Applications as a Synthetic Auxiliary

The primary application of this compound and its related compounds is in the formation of amide and ester bonds. This is achieved through the in-situ or stepwise formation of activated intermediates.

Amide Bond Formation (N-Acylation)

N-acylbenzotriazoles, readily synthesized from carboxylic acids and benzotriazole, are stable, crystalline solids that serve as excellent acylating agents for a wide range of primary and secondary amines.[3] The reaction proceeds under neutral conditions, making it compatible with sensitive functional groups often present in complex molecules and drug candidates.[3] The benzotriazole unit is a superior leaving group, facilitating the nucleophilic attack by the amine on the acyl carbon.[3]

Recent advancements have focused on developing more environmentally friendly protocols, utilizing water as a solvent and microwave irradiation to accelerate these reactions, often resulting in high yields and simple work-up procedures.[4][5]

Ester Bond Formation (O-Acylation)

Benzotriazole esters, formed in situ from carboxylic acids and 1-hydroxybenzotriazole (HOBt) in the presence of a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are highly efficient intermediates for the esterification of alcohols, including sterically hindered ones. This method provides a mild and effective alternative to traditional esterification procedures that may require harsh acidic or basic conditions.

A novel method for the synthesis of benzotriazolyl alkyl esters (BAEs) from N-acylbenzotriazoles using dichloromethane (DCM) as a C-1 surrogate has also been developed, offering a versatile route to these useful bifunctional building blocks.[6]

Reaction Mechanisms and Workflows

The versatility of benzotriazole-based auxiliaries is rooted in a straightforward yet powerful reaction mechanism. The following diagrams illustrate the key pathways and experimental workflows.

General Mechanism of Carboxylic Acid Activation and Acylation

The overall process involves two main steps: the activation of a carboxylic acid to form an active benzotriazole intermediate, followed by the nucleophilic substitution by an amine or alcohol.

Caption: General mechanism of benzotriazole-mediated acylation.

Experimental Workflow for N-Acylation of Amines

This workflow outlines the typical laboratory procedure for the synthesis of amides using N-acylbenzotriazoles.

Caption: Workflow for the N-acylation of amines.

Quantitative Data Summary

The following tables summarize quantitative data from various studies, showcasing the efficiency of benzotriazole-based synthetic auxiliaries in different applications.

Table 1: Synthesis of N-Acylbenzotriazoles from Various Carboxylic Acids

| Carboxylic Acid Substrate | Activating Agent | Yield (%) | Reference |

| Acetic Acid | Tosyl Chloride | 92 | [7] |

| Benzoic Acid | Tosyl Chloride | 94 | [7] |

| Phenylacetic Acid | Thionyl Chloride | 95 | [8] |

| Suberic Acid | Tosyl Chloride | 95 | [7] |

| Boc-L-Phenylalanine | Thionyl Chloride | 94 | [6] |

| Adamantane-1-carboxylic acid | Thionyl Chloride | 91 | [6] |

Table 2: N-Acylation of Amines using N-Acylbenzotriazoles

| N-Acylbenzotriazole | Amine | Conditions | Yield (%) | Reference |

| N-Boc-glycinyl-benzotriazole | 4-Methoxyaniline | Water, Microwave | 95 | [3] |

| N-Fmoc-glycinyl-benzotriazole | Aniline | Water, Microwave | 96 | [3] |

| N-Benzoylbenzotriazole | Aniline | Water, rt | 94 | [4] |

| N-Cbz-alanyl-benzotriazole | 4-Methoxyaniline | Water, rt | 85 | [4] |

Table 3: Synthesis of Benzotriazolyl Alkyl Esters (BAEs)

| N-Acylbenzotriazole Substrate | Base | Solvent | Yield (%) | Reference |

| N-Benzoylbenzotriazole | DMAP | Acetonitrile/DCM | 93 | [6] |

| N-(4-Methoxybenzoyl)benzotriazole | DMAP | Acetonitrile/DCM | 91 | [6] |

| N-(2-Chlorobenzoyl)benzotriazole | DBU | Acetonitrile/DCM | 64 | [6] |

| N-Acetylbenzotriazole | DMAP | Acetonitrile/DCM | 88 | [6] |

| N-Boc-L-phenylalanyl-benzotriazole | DMAP | Acetonitrile/DCM | 94 | [6] |

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Acylbenzotriazoles

This protocol describes an improved one-pot synthesis of N-acylbenzotriazoles from carboxylic acids.[3]

-

Materials:

-

Carboxylic acid (1.0 mmol)

-

Benzotriazole (1.1 mmol)

-

Thionyl chloride (1.2 mmol)

-

Anhydrous Dichloromethane (DCM) (10 mL)

-

-

Procedure:

-

To a stirred solution of the carboxylic acid and benzotriazole in anhydrous DCM at room temperature, add thionyl chloride dropwise.

-

Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired N-acylbenzotriazole.

-

Protocol 2: General Procedure for N-Acylation of an Amine

This protocol outlines the synthesis of amides from N-acylbenzotriazoles and primary or secondary amines.[9]

-

Materials:

-

N-Acylbenzotriazole (1.0 eq.)

-

Amine (1.0 - 1.2 eq.)

-

Suitable solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Base (optional, e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)) (1.2 eq.)

-

-

Procedure:

-

Dissolve the N-acylbenzotriazole in a suitable solvent.

-

Add the amine to the solution. If the amine salt is used, add a base to liberate the free amine.

-

Stir the reaction at room temperature for 2-4 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction with water.

-

Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

Protocol 3: Synthesis of [(1H-benzotriazol-1-ylacetyl)amino]acetic acid Derivatives

This procedure details the synthesis of peptide-like structures from 1H-benzotriazol-1-ylacetyl chloride.[8]

-

Step 1: Synthesis of 1H-benzotriazol-1-ylacetyl chloride

-

Charge a 250-mL three-necked flask with 10.0 g of this compound and 34 mL of chloroform (CHCl3).

-

At 25°C, add 22 mL of thionyl chloride and 1 drop of dimethylformamide (DMF).

-

Heat the mixture at 68°C for 3 hours.

-

After the initial suspension turns into a yellow solution, remove the heating source. The acid chloride will precipitate as a pale red solid.

-

Cool the reaction mixture to 25°C, collect the solid by filtration, wash with CHCl3, and dry in a vacuum desiccator to yield the product (yield: 90%).[8]

-

-

Step 2: Synthesis of [(1H-benzotriazol-1-ylacetyl)amino]acetic acid (Glycine derivative)

-

Treat the 1H-benzotriazol-1-ylacetyl chloride from Step 1 with an equimolar concentration of glycine.

-

Reflux the mixture for 4 hours in benzene as the solvent.

-

After the reaction, isolate and purify the product to obtain [(1H-benzotriazol-1-ylacetyl)amino]acetic acid.[8]

-

Conclusion